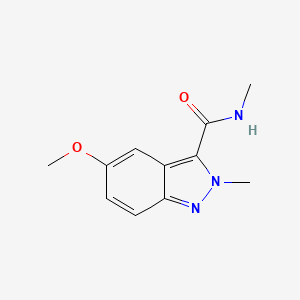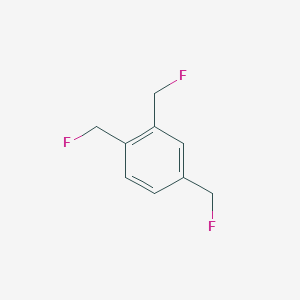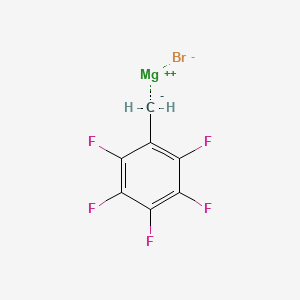
L-Valylglycyl-L-glutaminyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valylglycyl-L-glutaminyl-L-leucine is a peptide compound composed of the amino acids valine, glycine, glutamine, and leucine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valylglycyl-L-glutaminyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
L-Valylglycyl-L-glutaminyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidative modifications of amino acid side chains.
Reduction: Reduction of disulfide bonds if present.
Substitution: Substitution reactions involving side chains of amino acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Various reagents depending on the specific substitution desired.
Major Products
The major products of these reactions include the individual amino acids (from hydrolysis) or modified peptides with altered side chains (from oxidation, reduction, or substitution).
Aplicaciones Científicas De Investigación
L-Valylglycyl-L-glutaminyl-L-leucine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the production of specialized enzymes and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Valylglycyl-L-glutaminyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may modulate the activity of these targets, leading to various biological effects. For example, it may enhance or inhibit enzyme activity, alter signal transduction pathways, or affect cellular processes like proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with similar applications in biochemistry and medicine.
L-Valyl-L-glutamine:
L-Leucyl-L-glutamine: Another related peptide with comparable properties.
Uniqueness
L-Valylglycyl-L-glutaminyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific research and industrial applications where other peptides may not be as effective.
Propiedades
Número CAS |
920742-87-6 |
|---|---|
Fórmula molecular |
C18H33N5O6 |
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H33N5O6/c1-9(2)7-12(18(28)29)23-16(26)11(5-6-13(19)24)22-14(25)8-21-17(27)15(20)10(3)4/h9-12,15H,5-8,20H2,1-4H3,(H2,19,24)(H,21,27)(H,22,25)(H,23,26)(H,28,29)/t11-,12-,15-/m0/s1 |
Clave InChI |
NWCMIWXUBKSNMS-HUBLWGQQSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester](/img/structure/B12617315.png)
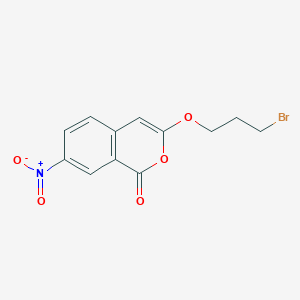
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester](/img/structure/B12617337.png)
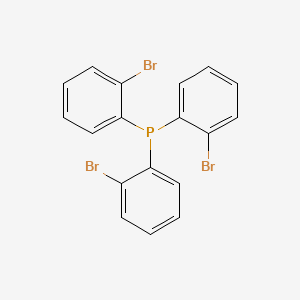
![9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12617364.png)
![2-[(3-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12617365.png)


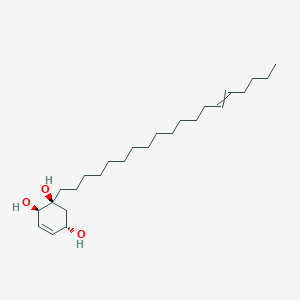
![N-(3-bromophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12617389.png)
![[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12617403.png)
